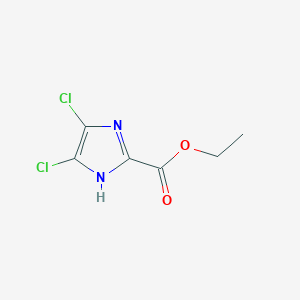
Ethyl 2-(dipropylamino)acetate
説明
Ethyl 2-(dipropylamino)acetate, also known as EDA or dipropylacetate ethylamino, is a chemical compound that has gained attention in recent years due to its potential implications in various fields of research and industry. It is a colorless liquid characterized by a distinctive sweet, fruity smell .
Synthesis Analysis
Ethyl acetate, a related compound, is primarily produced via the esterification of ethanol and acetic acid, a reaction catalyzed by the presence of concentrated sulphuric acid . In industrial scale, ethyl acetate is commonly synthesized via the Fischer esterification method or through the Tishchenko reaction .Molecular Structure Analysis
The molecular formula of this compound is C10H21NO2. The structure consists of ten carbon atoms, twenty-one hydrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
The oxidation of ethyl acetate over the 0.34AuPd2.09/TiO2 sample might occur via the pathway of ethyl acetate → ethanol → acetic acid → acetate → CO2 and H2O .Physical and Chemical Properties Analysis
Ethyl acetate, a related compound, is a volatile substance, meaning it easily evaporates at room temperature. Its boiling point is 77.1°C (170.78°F), and it has a melting point of -83.6°C (-118.48°F). Ethyl acetate’s molecular weight is 88.11 g/mol. It is less dense than water and has a density of 0.897 g/cm3 at 25°C .科学的研究の応用
Memory Enhancement
Ethyl 2-(dipropylamino)acetate derivatives have been synthesized and tested for their potential in enhancing memory. A study showed that certain compounds, like 2-(phenylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, significantly decreased mistake frequency in mice, suggesting a facilitation of memory processes (Li Ming-zhu, 2010).
Chemical Synthesis
This compound is involved in complex chemical reactions. It has been used to produce dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, which demonstrate interesting chemical properties like atropisomerism, indicating potential for diverse chemical applications (Yavari, Nasiri, Djahaniani, 2005).
Biotechnological Production
Ethyl acetate, a related compound, is widely used in various industries, and its sustainable production is a key area of research. Studies have explored microbial methods to synthesize ethyl acetate from biomass-derived sugars, offering a more sustainable alternative to current practices (Zhang et al., 2020).
Antioxidant and Anti-inflammatory Properties
Compounds derived from ethyl acetate have been identified with antioxidant and anti-inflammatory properties. For instance, a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia, isolated using ethyl acetate-methanol extract, showed significant antioxidant activity and anti-inflammatory properties (Makkar, Chakraborty, 2018).
Corrosion Inhibition
This compound derivatives have been studied for their potential as corrosion inhibitors. A theoretical study on quinoxalines compounds, including derivatives of this compound, suggested a relationship between their molecular structure and efficiency in inhibiting copper corrosion (Zarrouk et al., 2014).
Safety and Hazards
Ethyl acetate, a related compound, is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. It should be kept away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
ethyl 2-(dipropylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-4-7-11(8-5-2)9-10(12)13-6-3/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXYVYNIABWHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304387 | |
| Record name | N,N-Dipropylglycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2644-22-6 | |
| Record name | N,N-Dipropylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dipropylglycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B6327189.png)

